N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperazine ring, a phenyl group, and a carbamothioyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-nitroaniline with 4-propanoylpiperazine under specific conditions to form an intermediate. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in biological assays to study its effects on cellular processes and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes and pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-{[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-N’-(2-thienylcarbonyl)thiourea: This compound shares a similar structure but has different substituents, leading to variations in its chemical properties and applications.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain a piperazine ring and exhibit similar biological activities.
Uniqueness
N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H27ClN4O2S |
---|---|
Molecular Weight |
411g/mol |
IUPAC Name |
N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H27ClN4O2S/c1-5-16(25)24-10-8-23(9-11-24)15-7-6-13(20)12-14(15)21-18(27)22-17(26)19(2,3)4/h6-7,12H,5,8-11H2,1-4H3,(H2,21,22,26,27) |
InChI Key |
QRGOSQMAJDHNIY-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=S)NC(=O)C(C)(C)C |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=S)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.